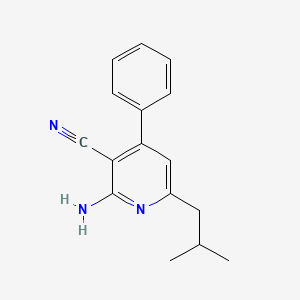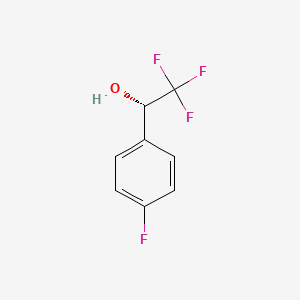![molecular formula C23H18BrNO4 B6616264 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid CAS No. 578026-61-6](/img/structure/B6616264.png)
3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
描述
3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid, also known as 3-Br-4-FMAB, is a brominated benzoic acid derivative that is receiving increased attention due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its ability to modulate the activity of various enzymes and receptors, and its ability to act as an antioxidant.
科学研究应用
3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2), and receptors, such as the human androgen receptor. It has also been studied for its ability to act as an antioxidant, with potential applications in the treatment of oxidative stress-related diseases. Additionally, this compound has been studied for its potential to inhibit the growth of cancer cells and to modulate the activity of various ion channels.
作用机制
The mechanism of action of 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid is still not fully understood. However, it is believed that the compound modulates the activity of various enzymes and receptors by forming covalent bonds with their active sites. Additionally, it is believed that this compound acts as an antioxidant by scavenging reactive oxygen species, such as superoxide, hydroxyl radicals, and hydrogen peroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo studies. In vitro studies have demonstrated that this compound can modulate the activity of various enzymes and receptors, such as cyclooxygenase-2 (COX-2) and the human androgen receptor. Additionally, this compound has been shown to inhibit the growth of cancer cells and to modulate the activity of various ion channels. In vivo studies have demonstrated that this compound can reduce oxidative stress, reduce inflammation, and improve cognitive function.
实验室实验的优点和局限性
The main advantage of using 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid in laboratory experiments is that it is relatively easy to synthesize and can be used in a wide range of applications. Additionally, this compound is relatively stable and has a low toxicity profile. However, there are some limitations associated with the use of this compound in laboratory experiments. For example, the compound is relatively expensive and its mechanism of action is still not fully understood.
未来方向
The potential future directions for 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid include further research into its mechanism of action, its effects on various enzymes and receptors, and its ability to act as an antioxidant. Additionally, further research is needed to explore the potential of this compound to inhibit the growth of cancer cells and to modulate the activity of various ion channels. Additionally, further research is needed to explore the potential of this compound to be used as a drug for the treatment of various diseases. Finally, further research is needed to explore the potential of this compound to be used in the development of new drugs and drug delivery systems.
属性
IUPAC Name |
3-bromo-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4/c24-21-11-14(22(26)27)9-10-15(21)12-25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12-13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVKYLZMXMNZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(C=C(C=C4)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)
![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)










![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)
